N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride
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Overview
Description
N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride is a complex organic compound that features a naphthalene ring substituted with a methoxy group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene and thiophene-2-carbaldehyde.
Formation of Intermediate: The intermediate is formed by reacting 2-methoxynaphthalene with a suitable halogenating agent to introduce a halogen atom at the desired position.
Coupling Reaction: The halogenated intermediate is then coupled with thiophene-2-carbaldehyde using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Product Formation: The final step involves the reduction of the intermediate to form N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine, followed by conversion to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the naphthalene and thiophene rings.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide
- (E)-3,4-Dihydroxy-N’-[(2-methoxynaphthalen-1-yl)methylene]benzohydrazide
Uniqueness
N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine is unique due to its combination of a methoxynaphthalene moiety and a thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS.ClH/c1-19-17-9-8-13-5-2-3-7-15(13)16(17)12-18-11-14-6-4-10-20-14;/h2-10,18H,11-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQHLUUZOPLLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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